N-(1-Hydroxy-3-methylbutyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
64280-40-6 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1-hydroxy-3-methylbutyl)urea |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(9)8-6(7)10/h4-5,9H,3H2,1-2H3,(H3,7,8,10) |
InChI Key |
ZJYVXVZIGLGTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(NC(=O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1 Hydroxy 3 Methylbutyl Urea and Analogs
Strategies for Carbon-Nitrogen Bond Formation in Urea (B33335) Synthesis
The formation of the urea moiety is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. The robustness of the urea functional group and its hydrogen bonding capabilities make it a desirable scaffold.
Exploration of Amine-Isocyanate Coupling Routes
The reaction between an amine and an isocyanate is a classical and highly efficient method for the synthesis of ureas. commonorganicchemistry.comresearchgate.net This reaction is typically rapid and clean, often proceeding without the need for a catalyst. For the synthesis of N-(1-hydroxy-3-methylbutyl)urea, this would involve the reaction of 1-amino-3-methyl-1-butanol with a suitable isocyanate precursor or, more directly, the reaction of a corresponding isocyanate with ammonia (B1221849) or an amine.
A plausible route to this compound would involve the reaction of 1-amino-3-methylbutan-2-ol with an isocyanate. The reaction is generally performed in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. commonorganicchemistry.com The high reactivity of the isocyanate group towards the primary amine allows for the selective formation of the urea linkage, even in the presence of the hydroxyl group.
| Entry | Amine Reactant | Isocyanate Reactant | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-Amino-3-methylbutan-2-ol | Isocyanic Acid | THF | 25 | >90 |
| 2 | 1-Amino-3-methylbutan-2-ol | Trimethylsilyl (B98337) isocyanate | DCM | 0-25 | High |
| 3 | Ammonia | 1-Hydroxy-3-methylbutyl isocyanate | Diethyl Ether | 0 | Good |
This is a representative table based on general amine-isocyanate coupling reactions.
Challenges in this approach can arise from the competitive reaction of the hydroxyl group with the isocyanate, leading to the formation of a carbamate byproduct. Careful control of reaction conditions, such as temperature and the rate of addition of the isocyanate, can minimize this side reaction. The use of protected amines or hydroxyl groups can also be employed to ensure regioselectivity.
Catalytic Approaches for Urea Synthesis (e.g., Carbonylation Reactions)
Catalytic methods for urea synthesis offer an alternative to the use of often hazardous isocyanates. nih.gov Carbonylation reactions, which utilize carbon monoxide or a CO surrogate, are particularly attractive from a green chemistry perspective. Transition metal catalysts, such as those based on palladium, are commonly employed to facilitate the oxidative carbonylation of amines. acs.orgacs.orgnih.gov
In a typical palladium-catalyzed carbonylation, an amine is reacted with carbon monoxide in the presence of an oxidant and a palladium catalyst. acs.org This method can be applied to the synthesis of both symmetrical and unsymmetrical ureas. For this compound, a potential route would involve the carbonylation of 1-amino-3-methylbutan-2-ol.
| Entry | Amine | Catalyst | Oxidant | CO Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)2 | Cu(OAc)2 | Mo(CO)6 | Toluene | 100 | 45 (for N,N'-diphenylurea) acs.org |
| 2 | Primary Amines | PdI2/KI | Air | CO (20 atm) | DME | 90-100 | High (for symmetrical ureas) acs.org |
| 3 | Amines | Pd(II) | Not specified | [11C]CO | Not specified | Not specified | Up to 65 (for 11C-labelled ureas) nih.gov |
This table presents data from various catalytic carbonylation reactions for urea synthesis.
The reaction mechanism is believed to involve the formation of a palladium-carbamoyl intermediate, which then undergoes reductive elimination to form the urea. The choice of ligands, oxidant, and reaction conditions can significantly influence the efficiency and selectivity of the process. One of the key advantages of this approach is the avoidance of pre-formed isocyanates, which are often toxic and moisture-sensitive.
Stereoselective Synthesis of Chiral this compound Stereoisomers
As this compound contains a stereocenter at the carbon bearing the hydroxyl and urea groups, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the molecule.
Enantioselective and Diastereoselective Synthetic Routes
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. For this compound, a potential enantioselective approach would be the asymmetric reduction of a corresponding keto-urea precursor.
Diastereoselective synthesis, on the other hand, is relevant when multiple stereocenters are present or being formed. While this compound itself has only one stereocenter, the synthesis of its analogs with additional chiral centers would require diastereoselective methods. For instance, the reaction of a chiral amine with a prochiral electrophile could proceed with high diastereoselectivity under the influence of a chiral catalyst. Bifunctional urea derivatives have been shown to act as effective organocatalysts in enantioselective hydroxyalkylation reactions. nih.gov
| Method | Key Feature | Potential Application to Target | Expected Outcome |
| Asymmetric Reduction | Use of a chiral reducing agent or catalyst | Reduction of N-(3-methyl-1-oxobutyl)urea | Enantiomerically enriched this compound |
| Chiral Pool Synthesis | Starting from an enantiopure amino alcohol | Synthesis from (R)- or (S)-1-amino-3-methylbutan-2-ol | Enantiomerically pure target molecule |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture | Selective reaction of one enantiomer of racemic 1-amino-3-methylbutan-2-ol | Separation of enantiomers |
Derivatization for Chiral Resolution and Enantiopurity Assessment
Once a racemic or enantiomerically enriched mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This often involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization.
To assess the enantiopurity of the final product, various analytical techniques can be used. A common method is the derivatization of the chiral molecule with a chiral derivatizing agent, followed by analysis using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com For this compound, the hydroxyl or the urea NH group could be derivatized with a chiral acid chloride, for example, to form diastereomeric esters or amides that can be readily distinguished.
Multi-Component Reactions (MCRs) Incorporating Urea Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. rsc.orgresearchgate.net Several MCRs are known to produce urea derivatives or related heterocyclic structures.
The Ugi and Passerini reactions are powerful MCRs for the synthesis of α-acylamino amides and α-acyloxycarboxamides, respectively. While not directly yielding ureas, the functional groups installed by these reactions can be further elaborated to form the urea moiety. More directly, isocyanate-based MCRs can be employed for the synthesis of various urea-containing heterocycles. nih.gov For example, a three-component reaction between an amine, an isocyanate, and an aldehyde could potentially be designed to construct a molecule with the desired this compound substructure.
| MCR Name | Reactants | Product Type | Relevance to Target Synthesis |
| Bucherer–Bergs reaction | Carbonyl compound, cyanide, ammonium carbonate | Hydantoins (cyclic ureas) nih.gov | Potential for synthesizing cyclic analogs of the target molecule. |
| Strecker Synthesis | Aldehyde, ammonia, cyanide | α-Amino nitriles | Intermediate can be converted to the required amino alcohol. |
| Isocyanate-based MCRs | Isocyanate, amine, other components | Substituted ureas and heterocycles nih.gov | Direct and efficient route to complex urea derivatives. |
The development of novel MCRs that directly incorporate the this compound scaffold would be a significant advancement, offering a rapid and atom-economical route to this and related compounds.
Utility of Urea as a Reactive Surrogate in MCRs
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more reactants. nih.govrsc.org Urea is a versatile building block in MCRs due to its bifunctional nature, possessing two nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. This allows it to act as a reactive surrogate, often for ammonia or as a source for the entire urea moiety, in various synthetic strategies. ingentaconnect.com
In the context of synthesizing N-substituted ureas, MCRs offer an efficient alternative to traditional multi-step methods. For instance, urea can participate in reactions like the Biginelli or Hantzsch dihydropyridine synthesis, where it serves as the nitrogen-containing component to form heterocyclic structures. ingentaconnect.com While not directly forming this compound, these reactions highlight the principle of using urea in complex, one-pot transformations. The development of novel MCRs that could incorporate a substituted alcohol or its corresponding aldehyde/ketone precursor alongside urea and another component represents a promising avenue for the streamlined synthesis of complex urea derivatives.
The utility of urea in MCRs is summarized in the following table, showcasing its role in various established reactions.
| Multicomponent Reaction | Role of Urea | Product Class |
| Biginelli Reaction | N-C-N building block | Dihydropyrimidinones |
| Hantzsch Synthesis | Ammonia surrogate | Dihydropyridines/Polyhydroquinolines ingentaconnect.com |
| Ugi-type Reactions | Potential amine/amide component | α-Aminoacyl amides/nitriles nih.gov |
| [3+2] Cycloadditions | Precursor to urea-containing reactants | Hydantoin-fused compounds researchgate.net |
These examples demonstrate the potential for designing MCRs where urea or a pre-formed mono-substituted urea acts as a key component, leading to highly functionalized molecules with improved atom economy and reduced synthetic steps. nih.gov
Synthesis of Precursor Molecules with the 1-Hydroxy-3-methylbutyl Fragment
The 1-hydroxy-3-methylbutyl moiety is the critical alcohol component required for the synthesis of the target molecule. Its efficient and stereocontrolled synthesis is paramount.
The synthesis of secondary alcohols, such as the 1-hydroxy-3-methylbutyl fragment, can be achieved through several efficient and well-established methodologies. A primary route involves the reduction of the corresponding ketone, 3-methyl-2-butanone. This transformation can be accomplished using a variety of reducing agents.
Commonly employed methods include:
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) and is often considered a "green" process.
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for reducing ketones to secondary alcohols. The use of NaBH₄ in combination with cerium(III) chloride (the Luche reduction) is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, showcasing the selectivity that can be achieved. acs.org
Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as isopropanol (B130326), in the presence of a catalyst to effect the reduction.
An alternative strategy begins with an alkene, such as 3-methyl-1-butene, via hydration reactions. Acid-catalyzed hydration or oxymercuration-demercuration sequences can yield the desired secondary alcohol.
| Synthetic Method | Precursor | Key Reagents | Advantages |
| Ketone Reduction | 3-methyl-2-butanone | NaBH₄, LiAlH₄, H₂/Catalyst | High yields, well-established, variety of reagents |
| Alkene Hydration | 3-methyl-1-butene | H₂SO₄/H₂O or 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Utilizes simple alkene starting materials |
| Grignard Reaction | Isobutyraldehyde | CH₃MgBr, then H₃O⁺ | Forms C-C bond, versatile |
These methods provide robust and scalable pathways to the essential 1-hydroxy-3-methylbutyl precursor.
Constructing the branched carbon skeleton of the 1-hydroxy-3-methylbutyl fragment relies on strategic carbon-carbon bond formation. These coupling strategies are fundamental to building the isopentyl framework before or during the introduction of the hydroxyl group.
Key coupling strategies include:
Grignard Reactions: As mentioned previously, the reaction between isobutyraldehyde and a methyl Grignard reagent (CH₃MgBr) directly assembles the carbon skeleton and introduces the hydroxyl group in a single synthetic operation.
Organocuprate Chemistry: Lithium dimethylcuprate ((CH₃)₂CuLi) can react with α,β-unsaturated carbonyl compounds or epoxides to introduce a methyl group, which can be a key step in building the branched structure.
Cross-Coupling Reactions: Modern cross-coupling methods, such as Suzuki or Negishi reactions, can be employed to couple smaller alkyl fragments. organic-chemistry.org For instance, a C3 organoborane could be coupled with a C1 electrophile to form the isobutyl backbone, which can then be functionalized to the desired alcohol. organic-chemistry.org The use of nickel or cobalt catalysts has proven effective for the cross-coupling of alkyl halides with alkyl Grignard reagents, enabling the construction of sterically hindered carbon centers. organic-chemistry.org
The choice of strategy often depends on the availability of starting materials and the desired control over stereochemistry. The engineering of branched alkyl chains can also significantly influence the properties of the final molecule. mdpi.com
Process Optimization and Scalability for this compound Production
Moving from laboratory-scale synthesis to large-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and high purity of the final product. researchgate.netresearchgate.net
A significant challenge in the synthesis of N-substituted ureas is controlling the regioselectivity of the alkylation step. Urea itself has two nucleophilic nitrogen atoms, and its reaction with an alkylating agent can lead to a mixture of N-alkylated and O-alkylated (isourea) products. google.com Historically, O-alkylation was often observed with alkyl halides and sulfates. google.com
However, it has been demonstrated that N-alkylation can be achieved under specific conditions. google.com Key factors influencing regioselectivity include:
Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. The use of sodium hydride (NaH) has shown excellent N-1 regioselectivity in the alkylation of similar N-H containing scaffolds. d-nb.info
Solvent: The polarity and coordinating ability of the solvent can influence which atom (N or O) is more nucleophilic. Aprotic solvents are commonly used.
Catalyst: Phase-transfer catalysts can be employed to facilitate the reaction between the urea anion and the alkylating agent, often favoring N-alkylation. google.com
Activating Group: The alcohol precursor (1-hydroxy-3-methylbutyl) must first be converted to a better leaving group, such as a tosylate or a halide. The nature of this group can impact the reaction's outcome.
Additives: In some catalytic systems, subtle changes in additives can completely switch the selectivity of reactions involving urea derivatives. rsc.orgrsc.org
Controlling these parameters is essential to direct the reaction toward the desired this compound isomer and minimize the formation of undesired byproducts. d-nb.infoub.edu
| Parameter | Condition Favoring N-Alkylation | Rationale |
| Base | Strong, solid bases (e.g., NaH) d-nb.info | Generates the urea anion for nucleophilic attack. |
| Catalyst | Phase Transfer Catalyst (e.g., quaternary ammonium salts) google.com | Facilitates transport of the urea anion into the organic phase. |
| Solvent | Aprotic (e.g., THF, DMSO) google.comd-nb.info | Solvates the cation without strongly interacting with the nucleophile. |
| Leaving Group | Halide, Tosylate | Converts the alcohol into a suitable electrophile. |
For large-scale industrial production, purification by column chromatography is often impractical due to high solvent consumption, cost, and time. Therefore, developing non-chromatographic purification strategies is a critical aspect of process optimization.
Viable strategies for purifying this compound include:
Recrystallization: This is a classic and highly effective method for purifying solid organic compounds. The key is to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
Precipitation/Filtration: In many cases, N-substituted ureas derived from anilines precipitate directly from the aqueous reaction medium and can be isolated by simple filtration, yielding a high-purity product. rsc.org
Liquid-Liquid Extraction: A carefully designed extraction protocol can selectively remove unreacted starting materials or byproducts. For example, unreacted amine or alcohol precursors could be removed by washing with an acidic or basic aqueous solution.
Selective Hydrolysis: Impurities such as biuret, which can form during urea synthesis, can be selectively removed by hydrolysis under basic conditions (pH > 12.5) where the biuret decomposes more readily than urea itself. google.com Another method involves washing solid urea with an aqueous urea solution to dissolve out biuret. google.com
By optimizing the reaction to minimize byproduct formation and employing these classical purification techniques, it is often possible to achieve high product purity without resorting to chromatography, making the process more scalable and economically viable. rsc.org
Spectroscopic and Structural Characterization of N 1 Hydroxy 3 Methylbutyl Urea
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of atomic nuclei.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most critical steps in the structural confirmation of N-(1-Hydroxy-3-methylbutyl)urea. These one-dimensional techniques provide fundamental information about the number and types of proton and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift. Key expected signals would include those for the NH and NH₂ protons of the urea (B33335) moiety, the OH proton of the hydroxyl group, the CH proton attached to the hydroxyl group, the CH₂ and CH protons of the butyl chain, and the terminal methyl protons. The integration of these signals would correspond to the number of protons in each environment, and the multiplicity (splitting pattern) would reveal the number of adjacent protons, thus helping to piece together the molecular fragments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the urea group is characteristically found at a significant downfield shift (typically in the range of 155-165 ppm) due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms. The carbon atom attached to the hydroxyl group (C-OH) would also appear at a downfield position compared to other aliphatic carbons. The remaining aliphatic carbons of the 3-methylbutyl group would resonate at upfield chemical shifts.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values would need to be determined experimentally.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~ 7.0 - 8.0 | Broad singlet | 1H | NH |
| H-b | ~ 5.0 - 6.0 | Broad singlet | 2H | NH₂ |
| H-c | ~ 4.0 - 5.0 | Singlet | 1H | OH |
| H-d | ~ 3.5 - 4.5 | Multiplet | 1H | CH-OH |
| H-e | ~ 1.3 - 1.7 | Multiplet | 1H | CH-(CH₃)₂ |
| H-f | ~ 1.1 - 1.5 | Multiplet | 2H | CH₂ |
| H-g | ~ 0.8 - 1.0 | Doublet | 6H | CH(CH ₃)₂ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-1 | ~ 158 - 162 | C=O (Urea) |
| C-2 | ~ 70 - 75 | CH-OH |
| C-3 | ~ 40 - 45 | CH₂ |
| C-4 | ~ 23 - 28 | CH-(CH₃)₂ |
| C-5 | ~ 21 - 25 | CH(C H₃)₂ |
Solid-State NMR for Polymorphic Characterization
In the solid state, molecules can adopt different crystalline arrangements, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe these different solid forms. nist.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nist.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, revealing subtle differences in the chemical shifts and line shapes that are indicative of different polymorphic forms of this compound. hmdb.ca This is particularly important as different polymorphs can exhibit distinct physical properties.
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.
Elucidation of Functional Group Presence and Hydrogen Bonding
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: The N-H stretching vibrations of the urea moiety typically appear as a broad band or multiple bands in the region of 3200-3500 cm⁻¹. The broadening is a strong indicator of hydrogen bonding.
O-H Stretching: The hydroxyl group's O-H stretching vibration also appears in a similar region (3200-3600 cm⁻¹) and is typically broad due to hydrogen bonding.
C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration of the urea group, known as the Amide I band, is a very strong and characteristic absorption, expected to be in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the extent and nature of hydrogen bonding.
N-H Bending (Amide II band): The N-H bending vibration, or Amide II band, is another key feature for ureas, typically found around 1550-1620 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the methylbutyl group would be observed in the 2850-3000 cm⁻¹ region.
By analyzing the positions and shapes of these bands, particularly the N-H, O-H, and C=O stretching bands, detailed information about the intra- and intermolecular hydrogen bonding network within this compound can be inferred.
A hypothetical IR data table is provided below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydroxyl group, H-bonded |
| N-H Stretch | 3200 - 3500 | Strong, Broad | Urea NH, NH₂, H-bonded |
| C-H Stretch | 2850 - 3000 | Medium-Strong | Aliphatic CH, CH₂, CH₃ |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Urea carbonyl |
| N-H Bend (Amide II) | 1550 - 1620 | Strong | Urea N-H bending |
| C-N Stretch | 1400 - 1480 | Medium | Urea C-N |
| C-O Stretch | 1000 - 1260 | Medium-Strong | Alcohol C-O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the deduction of the elemental composition.
For this compound, the protonated molecule [M+H]⁺ would be a primary ion observed in techniques like electrospray ionization (ESI). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. chemicalbook.com Characteristic fragmentation pathways for substituted ureas often involve cleavage of the C-N bonds of the urea core. chemicalbook.com For this compound, expected fragment ions could arise from the loss of ammonia (B1221849) (NH₃), water (H₂O), or cleavage of the butyl side chain. The analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
A hypothetical mass spectrometry data table is presented below:
| Ion | Expected m/z | Assignment |
| [M+H]⁺ | 147.1133 | Protonated parent molecule |
| [M+Na]⁺ | 169.0953 | Sodium adduct of parent molecule |
| [M-NH₂]⁺ | 131.0868 | Fragment from loss of amino group |
| [M-H₂O+H]⁺ | 129.1028 | Fragment from loss of water |
Computational and Theoretical Investigations of N 1 Hydroxy 3 Methylbutyl Urea
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering deep insights into the electronic structure and reactivity of molecules. For a compound like N-(1-Hydroxy-3-methylbutyl)urea, DFT would be instrumental in elucidating its fundamental chemical nature.
Molecular Geometry Optimization and Conformation Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. DFT calculations systematically explore the potential energy surface of the molecule to find the lowest energy conformation. For this compound, this would involve analyzing the rotational barriers around the various single bonds, particularly the C-N and C-C bonds of the butyl group and the C-N bond of the urea (B33335) moiety.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are a powerful tool for structure verification and interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict its 1H and 13C NMR chemical shifts. nih.gov
Recent advancements in this area utilize machine learning and deep learning algorithms, trained on large datasets of experimental NMR data, to achieve high accuracy in chemical shift prediction. nih.gov Such computational predictions for this compound would be instrumental in confirming its synthesis and characterizing its structure.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational flexibility and interactions with its environment.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations would reveal how hydrogen bonding between the urea and hydroxyl groups of the molecule and water affects its conformational preferences. Studies on urea have shown that it can displace water molecules from the solvent shell around nonpolar groups. nih.gov Understanding these solvent effects is crucial for predicting the molecule's behavior in biological systems or in solution-phase reactions.
Ligand-Receptor Interactions in Related Systems
The urea moiety is a common functional group in many biologically active compounds and approved drugs due to its ability to form stable hydrogen bonds with protein targets. nih.gov MD simulations are widely used to study the interactions between ligands and their protein receptors.
In the context of this compound, if it were to be investigated as a potential ligand for a specific protein target, MD simulations could be employed to:
Predict the binding mode of the molecule within the receptor's active site.
Analyze the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
Calculate the binding free energy to estimate the affinity of the ligand for the receptor.
Studies on other urea-containing compounds have demonstrated their ability to act as inhibitors for enzymes like urease. nih.gov Computational docking and MD simulations have been instrumental in understanding the mechanism of inhibition by revealing how the urea functionality interacts with key residues in the enzyme's active site. nih.govnih.gov
Analytical Method Development for N 1 Hydroxy 3 Methylbutyl Urea Quantification and Purity Assessment
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are central to the separation and analysis of N-(1-Hydroxy-3-methylbutyl)urea from complex matrices. The choice of technique depends on the analyte's properties and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development would focus on achieving adequate retention, resolution, and sensitivity.
A typical HPLC method would involve a reversed-phase column, such as a C18 or C8, to separate the compound based on its hydrophobicity. The mobile phase would likely consist of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of a buffer is important to control the pH and ensure consistent retention times, especially since the urea (B33335) functional group can have a pKa.
For detection, a UV detector is commonly used for compounds containing a chromophore. While the urea functional group itself has a weak UV absorbance at low wavelengths (around 200-210 nm), derivatization can be employed to enhance detectability. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be utilized. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.govnih.gov A new high-performance liquid chromatography method with UV detection was developed for the separation of urea and its impurities, meeting all predefined performance acceptance criteria. semanticscholar.org
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for the intended application.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
Gas Chromatography (GC) with Specific Detection
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromforum.org Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation because of the hydroxyl and urea functional groups. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. researchgate.netrsc.org
Common derivatization approaches for similar compounds involve silylation, which converts the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amides. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Another approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). A rapid gas chromatographic-mass spectrometric method for [15N]urea analysis is based on the formation of a TFA-urea derivative. nih.gov
Following derivatization, the resulting derivative can be separated on a non-polar or medium-polarity capillary GC column (e.g., DB-5ms, HP-5ms). Mass spectrometry (GC-MS) is the most common detector, providing both quantification and structural information for unequivocal identification. nih.govgoogle.com
Table 2: Potential GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) in electron ionization (EI) mode |
Chiral Chromatography for Enantiomeric Purity Analysis
The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it exists as a pair of enantiomers. As enantiomers can exhibit different biological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose. sigmaaldrich.com
Chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or bonded to a silica (B1680970) support, are highly versatile and successful for a broad range of chiral compounds. mdpi.com The choice of the specific CSP and the mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical and often requires screening of different conditions to achieve optimal separation. sigmaaldrich.commdpi.com
For this compound, a normal-phase mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often a good starting point for screening on polysaccharide-based CSPs. The addition of a small amount of an amine or acidic additive to the mobile phase can sometimes improve peak shape and resolution.
Table 3: Exemplary Chiral HPLC Screening Conditions
| Parameter | Condition |
| Chiral Stationary Phases | Chiralpak IA, IB, IC, ID, IE, IF (amylose-based); Chiralcel OD, OJ, OZ (cellulose-based) |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol mixtures (e.g., 90/10, 80/20, 70/30 v/v) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or Circular Dichroism (CD) |
Derivatization Strategies for Enhanced Detectability and Volatility
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. greyhoundchrom.comsdiarticle4.com For this compound, derivatization can be employed to improve its chromatographic behavior, increase its detectability, and enhance its volatility for GC analysis. rsc.org
Pre-column and Post-column Derivatization Techniques
Derivatization can be performed either before the chromatographic separation (pre-column) or after the separation but before detection (post-column). actascientific.comactascientific.com
Pre-column derivatization is the more common approach. The analyte is reacted with a derivatizing reagent in a separate step before injection into the chromatograph. nih.govmdpi.com This allows for a wider range of reaction conditions and reagents to be used. For this compound, pre-column derivatization could involve reacting the hydroxyl and urea functionalities to introduce a UV-absorbing or fluorescent tag for enhanced HPLC detection, or to increase volatility for GC analysis. nih.govjascoinc.com
Post-column derivatization involves the addition of a reagent to the column effluent. actascientific.com This technique is often used when the derivatized products are unstable or when the derivatization reaction is not compatible with the separation conditions. The reaction must be rapid and complete. For instance, a reagent that specifically reacts with the urea group could be introduced post-column to generate a colored or fluorescent product for detection.
Selection of Derivatizing Reagents and Reaction Optimization
The choice of derivatizing reagent depends on the functional groups present in the analyte and the desired outcome of the derivatization. sdiarticle4.com For this compound, the primary targets for derivatization are the hydroxyl (-OH) and the urea (-NH-CO-NH2) groups.
For enhancing UV or fluorescence detection in HPLC, reagents that introduce a chromophore or fluorophore are used. For example, dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the primary amine of the urea and the hydroxyl group under appropriate conditions. sdiarticle4.com
For increasing volatility for GC analysis, silylation reagents are the most common choice for hydroxyl and amine groups. researchgate.net Acylation with fluorinated anhydrides can also be effective. The reaction conditions, including the solvent, temperature, time, and catalyst, must be optimized to ensure a complete and reproducible reaction with minimal side products. rsc.orgwaters.com
Table 4: Common Derivatizing Reagents for this compound Analysis
| Reagent | Target Functional Group(s) | Purpose |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH | Increase volatility for GC |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH | Increase volatility for GC |
| Trifluoroacetic Anhydride (TFAA) | -OH, -NH | Increase volatility for GC |
| Dansyl Chloride | -OH, -NH (primary) | Enhance fluorescence detection in HPLC |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | -OH, -NH (primary) | Enhance fluorescence detection in HPLC |
| o-Phthalaldehyde (OPA) | Primary amine (after hydrolysis of urea) | Enhance fluorescence detection in HPLC |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound. These methods offer high sensitivity and selectivity, which are crucial for both quantifying the compound in complex matrices and assessing its purity.
LC-MS/MS for Sensitive Detection and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of urea derivatives due to its high sensitivity and specificity. nih.gov For compounds like this compound, which are polar and may have low molecular weight, LC-MS/MS offers distinct advantages. kcasbio.com The primary challenge with small, polar molecules is achieving adequate retention on conventional reversed-phase liquid chromatography columns. nih.govkcasbio.com To overcome this, derivatization is often employed to enhance chromatographic retention and improve ionization efficiency. nih.gov
One successful strategy for the analysis of urea involves derivatization with camphanic chloride. nih.gov This approach, followed by Ultra High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry, has been validated for the quantification of urea in biological fluids. nih.gov Another derivatization method involves the conversion of urea to 2-hydroxypyrimidine (B189755), which can then be readily analyzed by LC-MS/MS. researchgate.net These derivatization strategies would likely be applicable to this compound, enabling its sensitive detection.
The use of a stable isotope-labeled internal standard is a common practice in LC-MS/MS to ensure high accuracy and precision. researchgate.net For this compound, a corresponding labeled analog would be the ideal internal standard. The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netlcms.cz
Table 1: Exemplary LC-MS/MS Method Parameters for Urea Analysis
| Parameter | Condition |
| Derivatization Agent | Camphanic Chloride or reaction to form 2-hydroxypyrimidine nih.govresearchgate.net |
| Chromatography | UHPLC with a HSS-T3 stationary phase nih.gov |
| Mobile Phase | Gradient elution with an organic solvent and aqueous buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) lcms.cz |
| Detection Mode | Selected Reaction Monitoring (SRM) researchgate.netlcms.cz |
| Internal Standard | Stable isotope-labeled urea (e.g., ¹³C,¹⁵N₂-urea) researchgate.net |
GC-MS for Volatile Derivative Characterization
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of urea derivatives, particularly after conversion to more volatile compounds through derivatization. nih.govnih.govspringernature.com Direct GC-MS analysis of underivatized this compound is challenging due to its polarity and low volatility. hmdb.ca Therefore, derivatization is a critical step.
A common derivatization approach for compounds containing hydroxyl and urea functional groups is silylation. nih.govnih.govspringernature.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl and urea moieties into their trimethylsilyl (TMS) derivatives. nih.govnih.govresearchgate.netnih.gov These derivatives are significantly more volatile and exhibit better chromatographic behavior on standard non-polar GC columns. hmdb.ca
Following derivatization, the samples are analyzed by GC-MS, often using selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity. nih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-urea, is also recommended for accurate quantification in GC-MS methods. nih.gov
Table 2: Typical GC-MS Method Parameters for Hydroxyurea (B1673989) Analysis
| Parameter | Condition |
| Derivatization Agent | Trimethylsilyl (TMS) derivatization (e.g., using BSTFA) nih.govspringernature.comresearchgate.net |
| Extraction | Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) nih.govspringernature.com |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca |
| Carrier Gas | Helium nih.gov |
| Ionization Mode | Electron Impact (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) nih.govnih.govresearchgate.net |
| Internal Standard | Tropic acid or stable isotope-labeled analog nih.govnih.gov |
Validation of Analytical Methods for Specific Research Applications
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netnih.gov For the quantification and purity assessment of this compound, a comprehensive validation in accordance with international guidelines (e.g., ICH Q2(R1)) is necessary. europa.eu
Parameters: Selectivity, Linearity, Accuracy, Precision, Detection Limits
The validation of an analytical method for this compound would involve the assessment of several key parameters:
Selectivity/Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eunih.gov This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the resolution of the analyte peak from other components. nih.gov
Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. europa.eu This is evaluated by analyzing a series of standards over a defined concentration range. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1. nih.gov
Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. europa.eu
Precision : The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. europa.eu It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). europa.eu
Detection Limits : The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.govnih.gov
Table 3: Typical Validation Parameters for Urea Derivative Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 nih.gov |
| Accuracy (% Recovery) | 80-120% of the test concentration europa.eu |
| Precision (RSD%) | Repeatability: ≤ 15%, Intermediate Precision: ≤ 15% nih.gov |
| Limit of Detection (LOD) | 2-3 mg/kg (matrix dependent) nih.gov |
| Limit of Quantitation (LOQ) | 7-8 mg/kg (matrix dependent) nih.gov |
Robustness and Stability-Indicating Method Development
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org For LC-MS/MS and GC-MS methods, parameters to investigate for robustness include mobile phase composition, pH, flow rate, column temperature, and instrument settings. nih.gov
A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products. The development of such a method for this compound would involve subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation. The degradation products would then be separated from the parent compound to demonstrate the specificity of the method. The stability of samples under typical storage and handling conditions should also be assessed. nih.govnih.gov
Advanced Applications in Chemical Synthesis and Materials Science
Utility as Chiral Auxiliaries or Ligands in Asymmetric Synthesis
The presence of a stereocenter at the carbon atom bearing the hydroxyl group in N-(1-Hydroxy-3-methylbutyl)urea suggests its potential as a chiral auxiliary. In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce an excess of one enantiomer over the other. The auxiliary is then removed to yield the desired chiral product.
While specific, in-depth research focusing exclusively on this compound as a chiral auxiliary is not extensively documented in publicly available literature, the structural motif is present in related compounds that have found application in this area. The combination of the hydroxyl and urea (B33335) functionalities allows for the formation of rigid, chelated transition states with metal catalysts, which is a critical factor for inducing stereoselectivity. The urea moiety can act as a hydrogen-bond donor, further organizing the transition state assembly and enhancing facial discrimination of the prochiral substrate.
Role in Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The urea and hydroxyl groups of this compound are excellent candidates for forming such assemblies through hydrogen bonding.
The urea group, with its two N-H protons and one carbonyl oxygen, can participate in multiple hydrogen bonds, leading to the formation of well-defined one-dimensional tapes or two-dimensional sheets. The hydroxyl group can also act as both a hydrogen-bond donor and acceptor. The interplay of these interactions can lead to the formation of complex, self-assembled systems in the solid state or in solution.
The urea moiety is a well-established functional group for the recognition and binding of anions. The two N-H groups of the urea can form a bidentate hydrogen-bonding interaction with an anionic guest, such as a halide or an oxoanion. While research specifically employing this compound as an anion receptor is not widely reported, its structure provides a valuable scaffold for such applications.
This compound as a Building Block for Complex Molecules
One of the most significant applications of this compound is its use as a versatile starting material or intermediate in the synthesis of more complex organic molecules, particularly those with biological activity. Its bifunctional nature allows for a variety of chemical transformations at either the hydroxyl or the urea functional group.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of novel heterocyclic scaffolds is a major focus of drug discovery. This compound can serve as a precursor for the formation of various heterocyclic rings. For instance, the urea nitrogen atoms can be incorporated into nitrogen-containing heterocycles.
While specific examples for all the mentioned heterocyclic systems directly from this compound are not extensively detailed in the literature, the general synthetic strategies for forming such rings often involve precursors with similar functionalities. For example, the reaction of a urea derivative with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of a benzimidazole (B57391) ring. Similarly, thiadiazoles can be synthesized from urea or thiourea (B124793) derivatives through cyclization reactions with appropriate reagents.
The chemical modification of this compound has been explored to generate analogs with potential therapeutic applications. The hydroxyl and urea moieties can be independently or simultaneously modified to produce a library of related compounds for structure-activity relationship (SAR) studies.
For example, the hydroxyl group can be acylated, etherified, or oxidized, while the urea group can be further substituted on the nitrogen atoms. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are crucial for its biological activity.
| Derivative Type | Potential Modification | Purpose of Modification |
| Ester Analogs | Acylation of the hydroxyl group | Enhance lipophilicity, prodrug strategies |
| Ether Analogs | Etherification of the hydroxyl group | Improve metabolic stability |
| N-Alkylated Derivatives | Alkylation of the urea nitrogen | Modulate hydrogen-bonding capacity, alter receptor binding |
| Cyclic Derivatives | Intramolecular cyclization | Create rigid analogs to probe conformational requirements for bioactivity |
Development of Novel Materials and Functional Polymers
The ability of this compound to form strong hydrogen bonds suggests its potential use in the development of novel materials and functional polymers. The incorporation of such a small molecule into a polymer backbone or as a pendant group can significantly influence the material's properties.
For instance, the introduction of urea groups into a polymer chain can enhance its mechanical properties, such as stiffness and tensile strength, due to the formation of a physical cross-linking network through hydrogen bonding. These interactions can also lead to the development of self-healing materials, where the hydrogen bonds can break and reform upon damage.
Furthermore, the chiral nature of this compound could be exploited to create chiral polymers. Such materials have applications in chiral separations, asymmetric catalysis, and chiroptical devices. However, it is important to note that while the potential exists, the specific application of this compound in materials science is an area that remains largely unexplored in the current scientific literature.
Future Research Directions and Emerging Trends
Integration of Artificial intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These computational tools offer the ability to analyze vast datasets, predict molecular properties, and optimize synthetic processes with unprecedented speed and accuracy.
The application of these technologies extends to optimizing reaction conditions for synthesis. ANNs can model the complex relationships between variables like temperature, catalyst concentration, and reactant ratios to predict the yield and purity of the final product, as has been demonstrated in the production of urea-based fertilizers. researchgate.netresearchgate.net This allows for the development of highly efficient and robust manufacturing processes.
Table 1: Comparison of Compound Design Approaches
| Feature | Traditional Approach | AI/ML-Integrated Approach |
|---|---|---|
| Candidate Selection | Manual, based on existing knowledge and intuition | Automated, data-driven virtual screening of large libraries |
| Timeframe | Lengthy, iterative cycles of synthesis and testing | Accelerated, with rapid identification of high-potential candidates |
| Resource Intensity | High consumption of materials and labor | Reduced, by focusing on the most promising compounds |
| Predictive Power | Limited, relies on established structure-activity relationships | High, capable of identifying novel and non-obvious relationships |
| Optimization | Labor-intensive, one-factor-at-a-time experiments | Multi-parameter optimization for yield and desired properties researchgate.net |
Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions
The precise control of chemical reactions is paramount for ensuring product quality and maximizing yield. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-line monitoring, providing dynamic insights into reaction kinetics and mechanisms.
For the synthesis of N-(1-Hydroxy-3-methylbutyl)urea, techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy hold significant promise. nih.govnih.gov An in-line Raman probe can continuously monitor the concentrations of reactants, intermediates, and the final product within the reaction vessel without the need for sampling. nih.gov This provides immediate feedback, allowing for adjustments to be made on-the-fly to maintain optimal conditions.
Similarly, 15N NMR spectroscopy has been successfully used for the real-time study of the urea (B33335) cycle in biological systems. nih.gov This methodology could be adapted to monitor the formation of the urea bond during the synthesis of this compound, offering detailed mechanistic information that is difficult to obtain through conventional offline analysis. Other techniques, such as Mid-Infrared (MIR) and Far-Infrared (FIR) spectroscopy, have also shown potential for real-time monitoring of related compounds like ammonia (B1221849). researchgate.net
Exploration of Novel Synthetic Pathways with Sustainable Principles
The chemical industry is increasingly moving towards "green" chemistry, which emphasizes the development of synthetic routes that are environmentally benign and resource-efficient. Future research on this compound will undoubtedly focus on discovering and implementing such sustainable pathways.
A key area of investigation is the replacement of hazardous reagents. Traditional urea synthesis often involves toxic chemicals like phosgene (B1210022). nih.gov Research is actively exploring safer alternatives, such as N,N'-Carbonyldiimidazole (CDI), which is a crystalline solid that does not produce toxic byproducts. nih.gov Other novel methods, like the reaction of t-butylurea with amines, also offer more sustainable routes for urea synthesis. nih.gov
Furthermore, the principles of a circular economy are being applied to chemical synthesis. One innovative approach involves the chemical deconstruction of waste materials like polyurethanes to recover valuable chemical building blocks, including functional ureas, which can then be used to synthesize new products. acs.org The concept of "green urea" also extends to utilizing feedstocks from renewable sources, such as biomass or CO2 captured from the air, to reduce the carbon footprint of the synthesis process. researchgate.net
Expanding the Scope of Biological Mechanism Elucidation
Understanding how a compound like this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent or research tool. Urea derivatives are well-known as enzyme inhibitors, particularly against urease, a key enzyme in certain bacteria and a target for treating infections. nih.govnih.govacs.org
Future research will move beyond simple activity assays to employ sophisticated computational and experimental techniques for detailed mechanism-of-action studies. Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations, for example, can provide a highly detailed picture of the binding interactions between an inhibitor and the active site of an enzyme. nih.gov These simulations can elucidate the specific forces and conformational changes involved, explaining the inhibitor's potency and selectivity. This level of understanding is critical for the rational design of more effective inhibitors. nih.gov
By combining these computational approaches with experimental data from techniques like X-ray crystallography, researchers can build comprehensive models of the drug-target interaction, paving the way for the development of compounds with improved efficacy.
Development of Next-Generation Analytical Platforms
The characterization and quality control of chemical compounds require robust and sensitive analytical methods. The trend in analytical chemistry is towards the development of next-generation platforms that integrate multiple techniques, automation, and advanced data analytics. researchgate.netnih.gov
For a compound like this compound, these platforms would enable comprehensive analysis. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) or Fluorescence Detection (FLD) provides high sensitivity and specificity for quantifying the compound and its potential impurities or metabolites. nih.gov
Future platforms will likely incorporate multi-attribute monitoring, where a single analysis can provide information on various critical quality attributes of the compound. nih.gov The integration of AI and machine learning into these platforms will facilitate the rapid interpretation of complex analytical data, enhancing efficiency and accuracy. researchgate.net Automated systems, potentially using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, can enable high-throughput screening and analysis, significantly accelerating the development and quality assessment processes. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ammonia |
| N,N'-Carbonyldiimidazole (CDI) |
| Phosgene |
| Polyurethane |
| t-Butylurea |
| Urease |
Q & A
Q. What are the recommended synthetic routes for N-(1-Hydroxy-3-methylbutyl)urea in laboratory settings?
this compound can be synthesized via nucleophilic addition of 1-hydroxy-3-methylbutylamine to isocyanates or carbamoyl chlorides under controlled anhydrous conditions. For example, coupling hydroxyalkylamines with urea precursors in polar aprotic solvents (e.g., DMF or THF) at 0–25°C yields substituted ureas. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H NMR to identify hydroxyl (-OH, δ ~1.5–3.0 ppm) and urea (-NH, δ ~5.0–6.5 ppm) protons; ¹³C NMR for carbonyl (C=O, δ ~155–165 ppm) and alkyl chain carbons.
- IR spectroscopy : Peaks at ~1640–1680 cm⁻¹ (urea C=O stretch) and ~3200–3400 cm⁻¹ (N-H/O-H stretches).
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected m/z ~175–300 range, depending on substituents) .
Q. What personal protective equipment (PPE) is required when handling this compound in the lab?
- Respiratory protection : Use NIOSH-certified P95 respirators for low-hazard scenarios or OV/AG/P99 cartridges for higher exposures.
- Eye/face protection : Safety goggles and face shields compliant with EN 166 or ANSI Z87.1.
- Skin protection : Nitrile gloves (0.11 mm thickness minimum) and lab coats. Dispose of contaminated gloves using protocols for urea derivatives .
Advanced Research Questions
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) or LC-MS. Quantify hydrolytic byproducts (e.g., 1-hydroxy-3-methylbutylamine and CO₂) to calculate half-life (t₁/₂) .
Q. What experimental strategies resolve contradictions in reported solubility data for urea derivatives like this compound?
- Standardize solvents : Use USP-grade water, DMSO, or ethanol for consistency.
- Temperature control : Perform solubility assays at 25°C ± 0.5°C.
- Quantitative methods : Apply gravimetric analysis (saturated solution filtration + evaporation) or UV-Vis spectroscopy (λmax for urea derivatives ~210–230 nm). Publish detailed protocols to minimize inter-lab variability .
Q. How to design experiments to study interactions between this compound and biological macromolecules (e.g., proteins)?
- Surface plasmon resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka, kd) in real-time.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions.
- Fluorescence quenching assays : Monitor tryptophan emission shifts (λex = 280 nm) upon urea binding. Include controls (e.g., bovine serum albumin) to rule out non-specific interactions .
Q. What analytical approaches differentiate this compound from structurally similar hydroxyalkylureas?
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 175.075 for C₆H₁₃N₂O₂) with <5 ppm error.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from alkyl and hydroxyl groups.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Data Contradiction and Methodological Challenges
Q. How to address discrepancies in reported toxicity profiles of hydroxyalkylureas?
- Standardize assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) across studies.
- Control variables : Match cell lines (e.g., HepG2 for hepatotoxicity) and exposure times.
- Meta-analysis : Pool data from multiple studies (e.g., LD₅₀, IC₅₀) using statistical tools (e.g., ANOVA) to identify outliers .
Q. What methodologies validate the purity of this compound for in vivo studies?
- HPLC purity : ≥95% purity with a single peak (column: Zorbax Eclipse Plus C18, 4.6 × 150 mm).
- Elemental analysis : Match calculated vs. observed C, H, N, O percentages (±0.3%).
- Residual solvent testing : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMSO < 5000 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
